molecular formula C11H17ClN4O B1425576 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine CAS No. 960243-27-0

2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine

Cat. No.: B1425576
CAS No.: 960243-27-0
M. Wt: 256.73 g/mol
InChI Key: NCGJOQUQFBNSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H17ClN4O and its molecular weight is 256.73 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c12-11-14-4-2-10(15-11)13-3-1-5-16-6-8-17-9-7-16/h2,4H,1,3,5-9H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGJOQUQFBNSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, leading to disruption in the synthesis of fatty acids

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway. Fatty acids are essential components of the cell membrane and are involved in various cellular functions. Therefore, the disruption of their synthesis can lead to significant downstream effects, including impaired cell growth and function.

Result of Action

The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests that the compound’s action results in the inhibition of microbial growth, likely due to the disruption of fatty acid biosynthesis.

Biochemical Analysis

Biochemical Properties

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry. All the compounds have been docked against acetyl-CoA carboxylase enzyme and also tested for their in vitro antimicrobial activity.

Cellular Effects

The cellular effects of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine are not well-documented in the literature. Related pyrimidinamine derivatives have shown excellent fungicidal activity.

Molecular Mechanism

The molecular mechanism of this compound is not well-documented in the literature. Related pyrimidinamine derivatives have been found to act as mitochondrial complex I electron transport inhibitors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine
Reactant of Route 2
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2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.